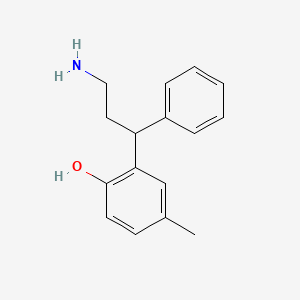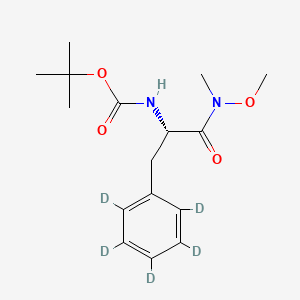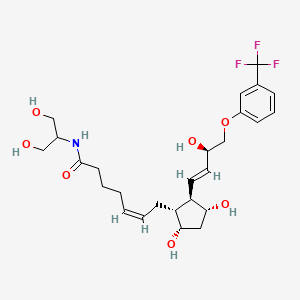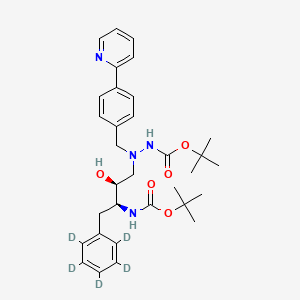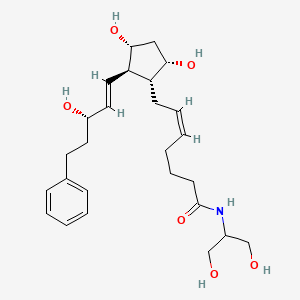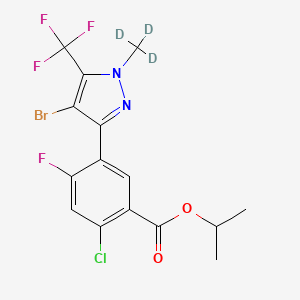
Fluazolate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluazolate-d3 is a stable isotope-labeled compound with the molecular formula C15H9D3BrClF4N2O2 and a molecular weight of 446.64. It is a deuterated form of Fluazolate, which is a herbicide used for pre-emergence control of broad-leaved weeds and grasses. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including proteomics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluazolate-d3 involves the incorporation of deuterium atoms into the Fluazolate molecule. This can be achieved through deuterium exchange reactions or by using deuterated reagents in the synthesis process. The specific synthetic routes and reaction conditions for this compound are not widely documented, but they generally follow the principles of organic synthesis involving deuterium labeling .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and quality control to meet the standards required for research-grade materials .
Chemical Reactions Analysis
Types of Reactions
Fluazolate-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions would depend on the desired transformation and the stability of the deuterium label .
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, altering the chemical properties of the compound .
Scientific Research Applications
Fluazolate-d3 is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:
Proteomics: Used as an internal standard in mass spectrometry to quantify proteins and peptides.
Metabolic Studies: Helps in tracing metabolic pathways and understanding the metabolism of Fluazolate in biological systems.
Environmental Studies: Used to study the environmental fate and transport of Fluazolate.
Pharmacokinetics: Assists in studying the absorption, distribution, metabolism, and excretion of Fluazolate in living organisms
Mechanism of Action
The mechanism of action of Fluazolate-d3 is similar to that of Fluazolate. It acts as a herbicide by inhibiting specific enzymes involved in the biosynthesis of essential amino acids in plants. This leads to the disruption of protein synthesis and ultimately the death of the target weeds. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Fluazolate-d3 include:
Fluazolate: The non-deuterated form used as a herbicide.
Other Deuterated Herbicides: Compounds like deuterated glyphosate and deuterated atrazine used in similar research applications.
Uniqueness
This compound is unique due to its stable isotope labeling, which provides advantages in research applications, such as improved accuracy in mass spectrometry and the ability to trace metabolic pathways more precisely. This makes it a valuable tool in various scientific fields .
Properties
IUPAC Name |
propan-2-yl 5-[4-bromo-1-(trideuteriomethyl)-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClF4N2O2/c1-6(2)25-14(24)7-4-8(10(18)5-9(7)17)12-11(16)13(15(19,20)21)23(3)22-12/h4-6H,1-3H3/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLQIONHGSFYJY-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C(=C1)C2=NN(C(=C2Br)C(F)(F)F)C)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)C(=O)OC(C)C)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClF4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675898 |
Source


|
| Record name | Propan-2-yl 5-[4-bromo-1-(~2~H_3_)methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189932-72-6 |
Source


|
| Record name | Propan-2-yl 5-[4-bromo-1-(~2~H_3_)methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)

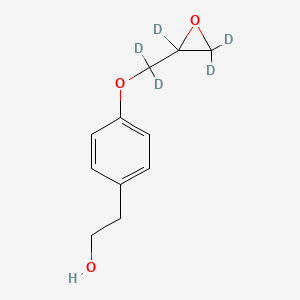
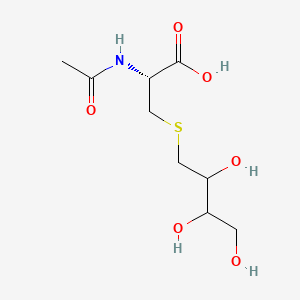
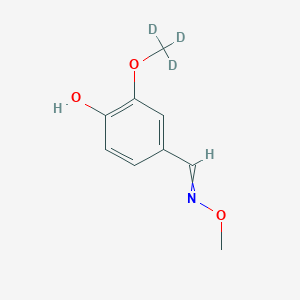
![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)
